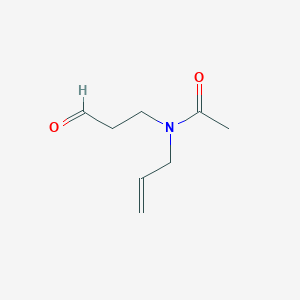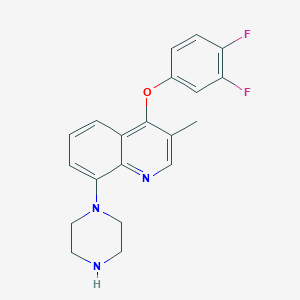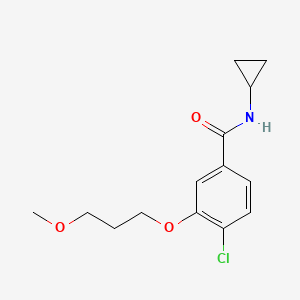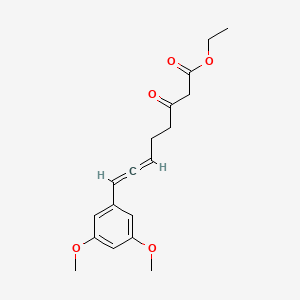
10-Bromo-1-(ethenesulfonyl)dec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-1-(ethenesulfonyl)dec-1-ene is an organic compound that features a bromine atom, an ethenesulfonyl group, and a decene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Bromo-1-(ethenesulfonyl)dec-1-ene can be synthesized through a multi-step process. One common method involves the bromination of 1-decene to form 10-bromo-1-decene. This intermediate is then reacted with ethenesulfonyl chloride under suitable conditions to yield the final product. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
10-Bromo-1-(ethenesulfonyl)dec-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the decene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The ethenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., Br2) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 10-azido-1-(ethenesulfonyl)dec-1-ene or 10-thiocyanato-1-(ethenesulfonyl)dec-1-ene.
Addition: Formation of 10,11-dibromo-1-(ethenesulfonyl)decane.
Oxidation: Formation of 10-bromo-1-(ethenesulfonyl)decane-1-sulfonic acid.
Reduction: Formation of 10-bromo-1-(ethenesulfonyl)decane-1-thiol.
Aplicaciones Científicas De Investigación
10-Bromo-1-(ethenesulfonyl)dec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 10-Bromo-1-(ethenesulfonyl)dec-1-ene involves its reactive functional groups. The bromine atom and ethenesulfonyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles or the addition of electrophiles to the double bond, thereby modifying the structure and function of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
10-Bromo-1-decene: Lacks the ethenesulfonyl group, making it less reactive in certain types of chemical reactions.
1-Bromo-9-decene: Similar structure but with the bromine atom positioned differently, affecting its reactivity and applications.
10-Bromo-1-decanol: Contains a hydroxyl group instead of an ethenesulfonyl group, leading to different chemical properties and uses.
Uniqueness
10-Bromo-1-(ethenesulfonyl)dec-1-ene is unique due to the presence of both a bromine atom and an ethenesulfonyl group. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
917837-00-4 |
|---|---|
Fórmula molecular |
C12H21BrO2S |
Peso molecular |
309.26 g/mol |
Nombre IUPAC |
10-bromo-1-ethenylsulfonyldec-1-ene |
InChI |
InChI=1S/C12H21BrO2S/c1-2-16(14,15)12-10-8-6-4-3-5-7-9-11-13/h2,10,12H,1,3-9,11H2 |
Clave InChI |
OOQCSKRJFYEFTA-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)C=CCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)

![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)

![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)



![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)

